molecular formula C9H12F2N2O3 B2761971 Tert-butyl N-[2-(difluoromethyl)-1,3-oxazol-4-yl]carbamate CAS No. 2375260-49-2

Tert-butyl N-[2-(difluoromethyl)-1,3-oxazol-4-yl]carbamate

Cat. No. B2761971
CAS RN: 2375260-49-2
M. Wt: 234.203
InChI Key: SRVWFNCSXHEALH-UHFFFAOYSA-N
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Description

Tert-butyl carbamates are a class of organic compounds that contain a carbamate group, which is a functional group derived from carbamic acid . They are often used in organic synthesis as protecting groups for amines .


Synthesis Analysis

The synthesis of tert-butyl carbamates typically involves the reaction of an amine with di-tert-butyl dicarbonate in the presence of a base . This reaction results in the formation of a carbamate and the release of carbon dioxide .


Molecular Structure Analysis

The molecular structure of a tert-butyl carbamate would include a carbamate group (O=C=O-NH-R) where R is the tert-butyl group (C(CH3)3) .


Chemical Reactions Analysis

Tert-butyl carbamates can undergo a variety of reactions. For example, they can be deprotected using acids to yield the free amine . They can also participate in reactions with other functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a tert-butyl carbamate would depend on its specific structure. For example, tert-butyl N-(2-aminoethyl)carbamate has a molecular weight of 189.26 and is an oil at room temperature .

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl carbamates would depend on their specific chemical structure and the context in which they are used. For example, in the context of organic synthesis, they act as protecting groups for amines, preventing unwanted side reactions .

Safety and Hazards

Tert-butyl carbamates can pose various safety hazards. For example, they can cause skin and eye irritation and may be harmful if inhaled or swallowed . Always refer to the specific Safety Data Sheet (SDS) for detailed safety information.

properties

IUPAC Name

tert-butyl N-[2-(difluoromethyl)-1,3-oxazol-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2N2O3/c1-9(2,3)16-8(14)13-5-4-15-7(12-5)6(10)11/h4,6H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVWFNCSXHEALH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=COC(=N1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2375260-49-2
Record name tert-butyl N-[2-(difluoromethyl)-1,3-oxazol-4-yl]carbamate
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